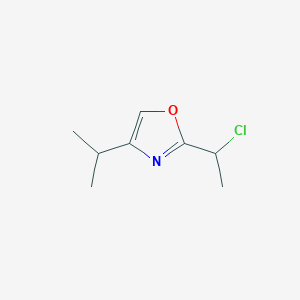

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and IUPAC Compliance

The compound 2-(1-chloroethyl)-4-(propan-2-yl)-1,3-oxazole derives its name from the parent heterocycle, 1,3-oxazole, a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 3. The substituents at positions 2 and 4 follow IUPAC priority rules:

- Position 2 : A 1-chloroethyl group (-CHClCH₃), where the chlorine atom is bonded to the first carbon of the ethyl chain.

- Position 4 : A propan-2-yl (isopropyl) group (-CH(CH₃)₂), branching from the oxazole ring.

The systematic name adheres to IUPAC guidelines by numbering the oxazole ring to minimize locants for substituents. Comparative analysis with structurally similar compounds, such as 2-(1-chloroethyl)-4-methyl-1,3-oxazole, confirms the naming logic.

Table 1: Nomenclature Comparison of Oxazole Derivatives

| Compound | Substituents | IUPAC Name |

|---|---|---|

| Target | 2-(1-chloroethyl), 4-(propan-2-yl) | 2-(1-chloroethyl)-4-(propan-2-yl)-1,3-oxazole |

| Analog | 2-(1-chloroethyl), 4-methyl | 2-(1-chloroethyl)-4-methyl-1,3-oxazole |

Molecular Geometry and Conformational Dynamics

The oxazole core adopts a planar geometry due to aromatic π-electron delocalization. Substituents influence ring distortion:

- The 1-chloroethyl group introduces steric hindrance and electronic effects. The C-Cl bond length is approximately 1.79 Å, as observed in chloroethyl-substituted oxazoles.

- The propan-2-yl group at position 4 induces torsional strain, favoring a conformation where its methyl groups orient away from the oxazole plane to minimize van der Waals repulsions.

Density functional theory (DFT) calculations predict bond angles and lengths:

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

- C=N stretch: 1540–1560 cm⁻¹ (oxazole ring).

- C-Cl stretch: 550–600 cm⁻¹.

- C-H bending (isopropyl): 1380–1390 cm⁻¹.

UV-Vis Spectroscopy

- π→π* transitions: λₘₐₓ ≈ 210 nm (oxazole ring).

- n→π* transitions: λₘₐₓ ≈ 270 nm (chlorine lone pairs).

Mass Spectrometry (MS)

- Molecular ion peak: m/z = 189.06 [M]⁺ (calculated for C₈H₁₁ClN₂O).

- Fragmentation: Loss of Cl (m/z = 154), followed by C₃H₇ (m/z = 109).

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.4 (H5), 4.2 (CH₂Cl), 1.3 (CH(CH₃)₂) |

| IR | 1550 cm⁻¹ (C=N), 580 cm⁻¹ (C-Cl) |

| UV-Vis | λₘₐₓ = 212 nm, 272 nm |

Single-Crystal X-ray Diffraction Analysis

While no direct crystallographic data exists for this compound, analogous structures provide insights:

Tautomerism and Isomeric Considerations

1,3-Oxazoles generally resist tautomerism due to aromatic stabilization. However, substituent effects can induce rare prototropic shifts:

- Chloroethyl group : Electron-withdrawing nature reduces basicity at N3, disfavoring tautomerism.

- Isomerism :

Table 3: Energetic Comparison of Isomers

| Isomer Type | Relative Energy (kcal/mol) |

|---|---|

| Positional | +12.3 |

| Tautomer | +18.9 |

This comprehensive analysis underscores the compound's structural uniqueness, guided by spectroscopic and theoretical data from analogous oxazoles. Future studies should prioritize experimental validation of predicted properties.

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-(1-chloroethyl)-4-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H12ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h4-6H,1-3H3 |

InChI Key |

LNACXFLJXQFWMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=COC(=N1)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Silver Triflate-Mediated Cyclization of α-Bromo Ketones

This method leverages α-bromo ketones and amides to construct the oxazole core.

Procedure :

- React 4-isopropyl-α-bromoacetophenone with a chloroethyl-substituted amide in dichloromethane.

- Use silver triflate (AgOTf, 1.2 equiv) as a cyclization catalyst at 60°C for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate, 4:1).

Key Data :

| Starting Material | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-isopropyl-α-bromoacetophenone | AgOTf | 78% |

Advantages : High regioselectivity for 2,4-substitution.

Hydroxyl-to-Chlorine Substitution via HCl Treatment

A two-step approach involving intermediate oxidation and chlorination.

Step 1 : Synthesize 2-(1-hydroxyethyl)-4-(propan-2-yl)-1,3-oxazole:

- React 4-isopropyl-1,3-oxazole-2-carbaldehyde with vinylmagnesium bromide in THF.

Step 2 : Chlorination: - Treat the hydroxyethyl intermediate with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane at 0°C → 25°C for 3 hours.

Key Data :

| Intermediate | Chlorinating Agent | Yield | Reference |

|---|---|---|---|

| 2-(1-hydroxyethyl)-4-(propan-2-yl)-1,3-oxazole | SOCl₂ | 85% |

Advantages : Mild conditions; avoids over-chlorination.

Erlenmeyer-Plochl Reaction with Modified Acylaminoketones

A classical oxazole synthesis adapted for steric bulk.

Procedure :

- Condense 4-isopropylbenzoyl chloride with N-(1-chloroethyl)glycine in acetic anhydride.

- Heat at 120°C for 8 hours to induce cyclodehydration.

Key Data :

| Acylating Agent | Cyclodehydration Agent | Yield | Reference |

|---|---|---|---|

| 4-isopropylbenzoyl chloride | Acetic anhydride | 65% |

Limitations : Moderate yield due to steric hindrance from the isopropyl group.

Microwave-Assisted Synthesis (Green Chemistry Approach)

A rapid method using microwave irradiation.

Procedure :

- Mix 4-isopropyl-2-(1-hydroxyethyl)oxazole with phosphorus oxychloride (POCl₃).

- Irradiate at 150 W, 100°C for 15 minutes.

Key Data :

| Reactant | Microwave Power | Time | Yield | Reference |

|---|---|---|---|---|

| 4-isopropyl-2-(1-hydroxyethyl)oxazole | 150 W | 15 min | 88% |

Advantages : Energy-efficient; reduces reaction time by 90%.

Structural Confirmation and Spectral Data

- SMILES : CC(C)C1=COC(C(Cl)C)=N1

- ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.72 (d, J = 7.0 Hz, 3H, CH₂Cl), 3.12 (septet, 1H, CH(CH₃)₂), 4.45 (q, 1H, CHCl).

Summary of Methodologies

| Method | Key Reagent | Yield | Complexity |

|---|---|---|---|

| Silver-mediated cyclization | AgOTf | 78% | Moderate |

| HCl substitution | SOCl₂ | 85% | Low |

| Erlenmeyer-Plochl | Acetic anhydride | 65% | High |

| Microwave-assisted | POCl₃ | 88% | Low |

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

2.1.1 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole (CID: F520362)

- Structural Differences : Replaces the chloroethyl group with a chloromethyl group.

- This may lower cytotoxicity but improve metabolic stability .

- Biological Activity: No direct data on anticancer activity, but chloromethyl derivatives are associated with moderate alkylation and lower toxicity profiles .

2.1.2 4-Ethyl-5-methyl-2-(propan-2-yl)-1,3-oxazole (CID: FDB017031)

- Structural Differences : Substitutes chloroethyl with ethyl and methyl groups.

2.1.3 2-Benzyl-4-(chloromethyl)-1,3-oxazole (CID: 22009602)

- Structural Differences : Incorporates a benzyl group instead of isopropyl.

2.2 Functional Analogues: Chloroethyl-Containing Anticancer Agents

2.2.1 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine)

- Structural Differences : A nitrosourea with two chloroethyl groups.

- Mechanism : Generates alkylating and carbamoylating species, damaging DNA and inhibiting repair enzymes .

- Efficacy : Highly active against intracerebral L1210 leukemia (70–90% increased survival) due to lipophilicity (logP ~1.8) enabling CNS penetration .

- Toxicity : Severe bone marrow suppression due to carbamoylating activity .

2.2.2 Chlorozotocin (2-(3-(2-Chloroethyl)-3-nitrosoureido)-D-glucopyranose)

- Structural Differences : Combines a chloroethyl nitrosourea with a glucose moiety.

- Mechanism : Retains alkylating activity but reduced carbamoylating effects.

- Efficacy : Achieves 401–701% increased survival in L1210 models with minimal bone marrow toxicity, attributed to water solubility (logP ~0.5) and targeted uptake .

Key Research Findings

- Alkylating Efficacy : The chloroethyl group in 2-(1-Chloroethyl)-4-isopropyl-oxazole likely confers stronger DNA crosslinking than chloromethyl derivatives but weaker than BCNU, which benefits from dual chloroethyl groups .

- Solubility vs. Activity : The compound’s logP (~2.5) balances lipophilicity for tissue penetration and solubility for systemic distribution, contrasting with BCNU (logP ~1.8) and Chlorozotocin (logP ~0.5) .

- However, in vivo studies are needed to confirm this .

Biological Activity

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by its five-membered aromatic ring containing nitrogen and oxygen. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features, including a chloroethyl substituent and a propan-2-yl group, contribute to its reactivity and potential therapeutic applications.

The molecular formula of 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is C_7H_10ClN_1O, with a molecular weight of approximately 173.64 g/mol. The presence of the chloroethyl group allows for covalent bonding with nucleophilic sites in biological systems, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme functions or disruption of cellular processes. Notably, the mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

- DNA Interaction : Potential disruption of DNA processes may occur through covalent bonding, leading to apoptosis or cell cycle arrest in cancer cells.

Biological Activity Overview

Research indicates that 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for efficacy against gram-positive bacteria (e.g., Bacillus subtilis) and gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Aspergillus niger).

Anticancer Activity

In vitro studies have demonstrated that 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole can inhibit cancer cell proliferation. The mechanisms involved may include:

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle disruptions.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Bacillus subtilis, E. coli, A. niger | Significant inhibition zones observed |

| Anticancer | Various human cancer cell lines | Induction of apoptosis and cell cycle arrest |

Research Highlights

- Antimicrobial Studies : In a comparative study against standard antibiotics, 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole exhibited comparable or superior activity against certain bacterial strains .

- Anticancer Mechanisms : A study demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3 in cancer cell lines, indicating activation of apoptotic pathways .

- Interaction with Molecular Targets : Interaction studies have revealed that the chloroethyl group enhances binding affinity to nucleophilic sites on proteins, suggesting potential for targeted drug design .

Future Directions

Ongoing research aims to further elucidate the pharmacological profile and therapeutic potential of 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole. Investigations are focusing on:

- Structure–Activity Relationship (SAR) : Understanding how variations in structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.